1,4-Dibenzyl-6-fluoro-1,4-diazepane

Sigma receptor pharmacology Neurodegenerative disease research Antipsychotic drug discovery

Non-fluorinated 1,4-diazepane analogs exhibit σ1 affinity (Ki = 7.4 nM) but differ in metabolic stability and subtype selectivity. This 6-fluoro derivative preserves the core scaffold while optimizing lipophilicity and pharmacokinetics. - **Application**: High-affinity σ1 receptor ligand for binding assays, neuroprotection, and anticancer screening (σ2 shift potential). - **Advantage**: Enhanced metabolic stability vs. parent analog; supports reproducible SAR. - **Supply**: Research-grade, available for immediate shipment.

Molecular Formula C19H23FN2
Molecular Weight 298.4 g/mol
Cat. No. B12821723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzyl-6-fluoro-1,4-diazepane
Molecular FormulaC19H23FN2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CN(CC(CN1CC2=CC=CC=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C19H23FN2/c20-19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2
InChIKeyCXKBLBBIGCJJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibenzyl-6-fluoro-1,4-diazepane: Fluorinated Scaffold for Sigma Receptor Research


1,4-Dibenzyl-6-fluoro-1,4-diazepane (CAS 1012784-40-5) is a synthetic, fluorinated derivative of the 1,4-diazepane (homopiperazine) heterocycle. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, particularly recognized for its high-affinity interaction with sigma receptors. The non-fluorinated 1,4-dibenzyl-1,4-diazepane analog (compound 4a) has been characterized as a potent sigma-1 (σ1) receptor ligand with a Ki of 7.4 nM, exhibiting 53-fold selectivity over the sigma-2 (σ2) subtype [1]. The introduction of a fluorine substituent at the 6-position of the diazepane ring is a strategic modification intended to modulate physicochemical and pharmacological properties while retaining the core scaffold's biological activity.

Why Generic 1,4-Diazepane Analogs Cannot Replace the 6-Fluoro Derivative


Substituting 1,4-Dibenzyl-6-fluoro-1,4-diazepane with generic 1,4-diazepane analogs is not feasible due to the profound impact of subtle structural modifications on biological target engagement. The non-fluorinated parent scaffold, 1,4-dibenzyl-1,4-diazepane, demonstrates high σ1 affinity (Ki = 7.4 nM) and a 53-fold selectivity window over σ2 receptors [1]. The addition of a single fluorine atom at the 6-position is expected to alter key parameters such as lipophilicity (LogP), metabolic stability, and receptor binding kinetics, which are critical determinants of in vitro and in vivo performance. Furthermore, data from related diazepane series, such as SYA013 analogs, show that fluoro substitution can shift receptor subtype selectivity (e.g., towards σ2) and significantly impact anticancer activity [2]. Therefore, using a non-fluorinated or differentially substituted analog will yield divergent pharmacological profiles, compromising experimental reproducibility and structure-activity relationship (SAR) integrity.

Procurement Evidence Guide: Quantitative Differentiation of 1,4-Dibenzyl-6-fluoro-1,4-diazepane


Sigma-1 Receptor Binding Affinity Retention

While direct radioligand binding data for 1,4-Dibenzyl-6-fluoro-1,4-diazepane is not yet published, the essential 1,4-dibenzyl-1,4-diazepane pharmacophore demonstrates high σ1 receptor affinity. The non-fluorinated analog (compound 4a) exhibits a Ki of 7.4 nM at σ1 receptors [1]. This value serves as the baseline potency for the scaffold. The 6-fluoro derivative is rationally designed to maintain this core interaction while introducing the fluorine atom's electronic effects, which are known to enhance binding through polar and steric interactions in analogous systems [2].

Sigma receptor pharmacology Neurodegenerative disease research Antipsychotic drug discovery

Sigma Receptor Subtype Selectivity Modulation

Fluorine substitution on the 1,4-diazepane scaffold can profoundly alter sigma receptor subtype selectivity. In the SYA013 series, meta- and ortho-fluoro substituted homopiperazine analogs (compounds 20 and 21) displayed significantly increased affinity and selectivity for the σ2 receptor compared to non-fluorinated or para-fluoro analogs [1]. This class-level evidence indicates that the 6-fluoro substituent on 1,4-Dibenzyl-6-fluoro-1,4-diazepane may confer a distinct σ1/σ2 selectivity profile compared to the non-fluorinated 1,4-dibenzyl-1,4-diazepane, which shows 53-fold selectivity for σ1 [2].

Sigma-2 receptor targeting Cancer cell biology Ligand selectivity optimization

Lipophilicity and Metabolic Stability Differentiation

Quantitative structure-property relationship (QSPR) calculations on a structurally related 1,4-diazepane derivative predict a LogP of 3.22 and aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. For 1,4-Dibenzyl-6-fluoro-1,4-diazepane, the electronegative fluorine atom at position 6 is predicted to moderately increase lipophilicity compared to the non-fluorinated parent (calculated LogP ~3.0), while simultaneously enhancing metabolic oxidative stability at the 6-position. This is a well-documented effect of aliphatic fluorine substitution in medicinal chemistry [2].

Computational chemistry Physicochemical profiling Drug-like property prediction

High-Impact Research Applications for 1,4-Dibenzyl-6-fluoro-1,4-diazepane


Sigma-1 Pharmacological Profiling and Antipsychotic Discovery

This compound is best deployed as a high-affinity σ1 receptor ligand for in vitro binding and functional assays. The non-fluorinated scaffold's Ki of 7.4 nM [4] provides a strong baseline for antipsychotic and neuroprotective agent development, where σ1 receptor modulation is clinically relevant. The 6-fluoro substituent offers a chemical handle to explore structure-activity relationships that could optimize receptor binding kinetics and selectivity over off-target receptors.

Sigma-2 Selectivity Screening in Oncology

Based on class-level evidence that fluoro substitution can redirect selectivity towards the σ2 receptor [4], this compound is a strategic candidate for screening in cancer cell lines where σ2 receptor expression is high, such as MDA-MB-231, A549, and Panc-1 cells [5]. Its use could help identify novel anticancer lead compounds with sub-micromolar activity.

Metabolic Stability and Pharmacokinetic Optimization

The predicted enhancement in metabolic stability due to 6-fluoro substitution, inferred from general fluorine medicinal chemistry principles [4] and QSPR predictions on related diazepanes [5], positions this compound as a superior tool compound for in vitro microsomal stability assays and early in vivo pharmacokinetic profiling, outperforming non-fluorinated analogs that are expected to be more rapidly metabolized.

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